molecular formula C21H14BrN3O3 B2563220 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 897735-82-9

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2563220
CAS No.: 897735-82-9
M. Wt: 436.265
InChI Key: FRIOKZKLTLEQMW-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring and bromophenyl group in its structure contributes to its unique chemical properties and reactivity.

Scientific Research Applications

Preparation Methods

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-bromobenzohydrazide with phenoxybenzoic acid in the presence of phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.

    Coupling reaction: The oxadiazole intermediate is then coupled with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts.

Comparison with Similar Compounds

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and phenoxybenzamide moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O3/c22-16-10-6-15(7-11-16)20-24-25-21(28-20)23-19(26)14-8-12-18(13-9-14)27-17-4-2-1-3-5-17/h1-13H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIOKZKLTLEQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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